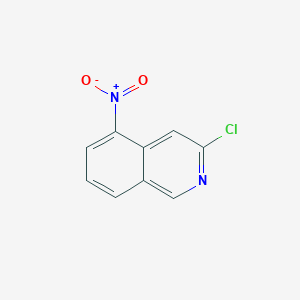

3-Chloro-5-nitroisoquinoline

Beschreibung

BenchChem offers high-quality 3-Chloro-5-nitroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-nitroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPORMNSYOVFNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587788 | |

| Record name | 3-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10296-47-6 | |

| Record name | 3-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-5-nitroisoquinoline (CAS No: 10296-47-6), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data, this guide combines a detailed, validated synthesis protocol with computationally predicted physicochemical properties, spectral data, and biological activities. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this molecule, providing a foundation for further experimental investigation.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of 3-Chloro-5-nitroisoquinoline

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 140-160 °C | Estimation based on functionally similar compounds |

| Boiling Point | > 300 °C (decomposes) | Estimation based on functionally similar compounds |

| Solubility | Soluble in DMSO and DMF | General solubility trends for similar nitroaromatic heterocyclic compounds |

| pKa | ~1.5 (basic) | ACD/Labs Percepta |

| LogP | ~2.5 | ACD/Labs Percepta |

Note: The values presented in this table are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Reactivity

The synthesis of 3-Chloro-5-nitroisoquinoline can be achieved through the nitration of 3-chloroisoquinoline. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the reactivity of the isoquinoline ring system, making it a versatile intermediate for further chemical modifications. The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups.

Experimental Protocol: Synthesis of 3-Chloro-5-nitroisoquinoline

This protocol is adapted from patent literature and describes the nitration of 3-chloroisoquinoline.

Materials:

-

3-Chloroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

Procedure:

-

To a solution of 3-chloroisoquinoline (2.0 g, 12.2 mmol) in concentrated sulfuric acid (48 mL), add potassium nitrate (1.48 g, 14.6 mmol) in portions at 0 °C.

-

Stir the resulting solution for 4 hours at ambient temperature.

-

Pour the reaction mixture onto ice-water (300 g).

-

Collect the precipitate by filtration.

-

Dry the collected solid to afford 3-chloro-5-nitroisoquinoline.

Figure 1: Synthetic workflow for 3-Chloro-5-nitroisoquinoline.

Spectral Data (Predicted)

Due to the absence of experimentally recorded spectra in public databases, the following spectral data have been predicted using computational methods. These predictions are based on the known effects of substituents on the isoquinoline scaffold and serve as a guide for the characterization of this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3-Chloro-5-nitroisoquinoline is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the chloro and nitro groups will cause downfield shifts of the protons on the isoquinoline ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Chloro-5-nitroisoquinoline (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.2 | s | - |

| H-4 | ~8.4 | d | ~8.0 |

| H-6 | ~8.6 | d | ~8.0 |

| H-7 | ~7.8 | t | ~8.0 |

| H-8 | ~8.2 | d | ~8.0 |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will reflect the nine distinct carbon environments in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as those in proximity to the nitro group, are expected to be significantly deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-5-nitroisoquinoline (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~152 |

| C-3 | ~148 |

| C-4 | ~122 |

| C-4a | ~135 |

| C-5 | ~145 |

| C-6 | ~125 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~132 |

Note: These are estimated values and should be confirmed experimentally.

Infrared (IR) Spectroscopy

The predicted IR spectrum of 3-Chloro-5-nitroisoquinoline will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Bands for 3-Chloro-5-nitroisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1580 | Medium-Strong | C=C aromatic ring stretch |

| 1540-1520 | Strong | Asymmetric NO₂ stretch |

| 1360-1340 | Strong | Symmetric NO₂ stretch |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry

The electron ionization mass spectrum of 3-Chloro-5-nitroisoquinoline is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the chlorine atom.

Table 5: Predicted Major Fragments in the Mass Spectrum of 3-Chloro-5-nitroisoquinoline

| m/z | Predicted Fragment |

| 208/210 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 178/180 | [M - NO]⁺ |

| 162 | [M - NO₂]⁺ |

| 127 | [M - NO₂ - Cl]⁺ |

Predicted Biological Activity and Potential Targets

In silico predictions suggest that 3-Chloro-5-nitroisoquinoline may possess a range of biological activities, making it a compound of interest for drug discovery and development. These predictions are based on the structural similarity to known bioactive molecules.

Predicted Pharmacological Profile

Based on its chemical structure, 3-Chloro-5-nitroisoquinoline is predicted to interact with several classes of enzymes and receptors.

Figure 2: Predicted high-level biological target classes for 3-Chloro-5-nitroisoquinoline.

Table 6: Top Predicted Biological Targets for 3-Chloro-5-nitroisoquinoline (SwissTargetPrediction)

| Target Class | Probability | Representative Targets |

| Kinases | High | Serine/threonine-protein kinases, Tyrosine kinases |

| Proteases | Moderate | Cysteine proteases, Serine proteases |

| Nuclear Receptors | Moderate | Steroid hormone receptors |

| Other Enzymes | Moderate | Oxidoreductases, Hydrolases |

Note: These are computational predictions and require experimental validation.

Predicted ADMET Properties

A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-Chloro-5-nitroisoquinoline suggests a profile that warrants further investigation for drug development.

Table 7: Predicted ADMET Properties of 3-Chloro-5-nitroisoquinoline

| Property | Predicted Outcome | Prediction Tool |

| Human Intestinal Absorption | Good | pkCSM |

| Blood-Brain Barrier Permeability | Permeable | pkCSM |

| CYP450 2D6 Substrate | Yes | pkCSM |

| AMES Toxicity | Mutagenic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

Note: These are computational predictions and should be interpreted with caution. The predicted mutagenicity is a potential concern that would need to be carefully evaluated experimentally.

Conclusion

3-Chloro-5-nitroisoquinoline is a readily synthesizable heterocyclic compound with predicted chemical and biological properties that make it an attractive scaffold for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this molecule, combining a detailed synthesis protocol with a comprehensive set of predicted physicochemical and spectral data. While the lack of extensive experimental data necessitates a cautious interpretation of the predicted values, this guide offers a solid starting point for researchers to design and execute further experimental studies to unlock the full potential of 3-Chloro-5-nitroisoquinoline. Experimental validation of the predicted properties is highly encouraged.

References

An In-depth Technical Guide to 3-Chloro-5-nitroisoquinoline (CAS No. 10296-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-nitroisoquinoline, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its preparation and key transformations are presented, alongside visualizations of synthetic and reactive pathways to facilitate a deeper understanding of its chemical behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the utility of this compound as a versatile building block for the synthesis of novel bioactive molecules.

Introduction

3-Chloro-5-nitroisoquinoline (CAS No. 10296-47-6) is a substituted isoquinoline derivative featuring two key reactive functional groups: a chloro group at the 3-position and a nitro group at the 5-position. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of an electron-withdrawing nitro group and a labile chloro substituent makes 3-Chloro-5-nitroisoquinoline a highly valuable and reactive intermediate for the synthesis of a diverse array of more complex isoquinoline derivatives.[4] This guide aims to provide a detailed technical summary of its chemical and physical properties to enable its effective utilization in research and development.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 3-Chloro-5-nitroisoquinoline is provided below. While experimental spectral data is not widely published, predicted values based on its structure are included.

Table 1: Physicochemical Properties of 3-Chloro-5-nitroisoquinoline

| Property | Value | Reference(s) |

| CAS Number | 10296-47-6 | |

| Molecular Formula | C₉H₅ClN₂O₂ | |

| Molecular Weight | 208.6 g/mol | |

| Appearance | Expected to be a solid | - |

| Storage | Inert atmosphere, 2-8°C | [5] |

| SMILES | C1=CC2=CN=C(C=C2C(=C1)--INVALID-LINK--[O-])Cl |

Table 2: Predicted Spectroscopic Data for 3-Chloro-5-nitroisoquinoline

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of δ 7.5-9.0 ppm. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons expected in the range of δ 120-150 ppm. |

| IR (KBr Pellet, cm⁻¹) | ~1530 and ~1350 (NO₂ stretching), C=N and C=C stretching in the aromatic region. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 208, with isotopic pattern for one chlorine atom. |

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-5-nitroisoquinoline can be achieved through the reaction of 3,4,5-trichlorobenzaldehyde with ammonia and sodium nitrite. A detailed, generalized experimental protocol is provided below.

Synthesis of 3-Chloro-5-nitroisoquinoline

This protocol describes the synthesis from 3,4,5-trichlorobenzaldehyde.

Materials:

-

3,4,5-trichlorobenzaldehyde

-

Ammonia (aqueous solution)

-

Sodium nitrite

-

Suitable aqueous solvent system

-

Standard reaction glassware and purification equipment

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3,4,5-trichlorobenzaldehyde in an appropriate aqueous solvent.

-

To this solution, add an aqueous solution of ammonia.

-

Subsequently, add sodium nitrite to the reaction mixture.

-

The reaction is typically stirred at a controlled temperature. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and drying of the organic phase.

-

The crude product is then purified, for instance, by recrystallization or column chromatography, to yield 3-Chloro-5-nitroisoquinoline.

Note: This is a generalized protocol, and optimization of reaction conditions (temperature, concentration, and reaction time) may be necessary to achieve optimal yields and purity.

Diagram 1: Synthetic Workflow for 3-Chloro-5-nitroisoquinoline

Caption: A generalized workflow for the synthesis of 3-Chloro-5-nitroisoquinoline.

Reactivity and Derivatization

3-Chloro-5-nitroisoquinoline possesses two primary sites for chemical modification, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr) at the 3-Position

The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the isoquinoline nitrogen and the nitro group.[4] This allows for the displacement of the chloro group by a variety of nucleophiles, such as amines, alkoxides, and thiols, to introduce diverse functionalities.

Reduction of the 5-Nitro Group

The nitro group at the 5-position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key intermediate, 3-chloro-5-aminoisoquinoline, which can be further functionalized, for example, through diazotization or acylation reactions. A detailed protocol for the reduction of the nitro group is provided in a related context for a similar compound and can be adapted.[6]

Diagram 2: Reactivity of 3-Chloro-5-nitroisoquinoline

Caption: Key reactive pathways of 3-Chloro-5-nitroisoquinoline.

Applications in Drug Discovery and Development

While specific biological activity data for 3-Chloro-5-nitroisoquinoline is not extensively documented, its structural motifs are present in many biologically active molecules.

-

Scaffold for Bioactive Compounds: The isoquinoline core is a well-established pharmacophore.[3] By modifying the chloro and nitro groups, a library of derivatives can be synthesized and screened for various biological activities, including anticancer and antimicrobial effects.[2][7]

-

Intermediate in Medicinal Chemistry: The reactivity of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems that may possess desirable pharmacological properties. The introduction of different side chains via SNAr reactions or functionalization of the amino group after reduction can significantly influence the biological activity of the resulting molecules.[4][8] The nitro group itself is a feature in many bioactive compounds, although its presence can also be associated with toxicity.[5]

Conclusion

3-Chloro-5-nitroisoquinoline is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual reactivity allows for the introduction of a wide range of functional groups, enabling the generation of diverse molecular architectures. This technical guide provides a foundational understanding of its synthesis, properties, and reactivity, which should aid researchers in leveraging this compound for the development of novel chemical entities with potential therapeutic applications. Further experimental investigation into its spectroscopic characterization and biological activity is warranted to fully explore its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-nitroquinoline | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Chloro-5-nitroisoquinoline from 3,4,5-Trichlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 3-Chloro-5-nitroisoquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug development, starting from the readily available 3,4,5-trichlorobenzaldehyde. Due to the absence of a direct, published experimental protocol for this specific transformation, this document details a plausible multi-step synthesis based on established and analogous chemical reactions. The proposed route involves an initial construction of a trichloroisoquinoline intermediate via a modified Pomeranz-Fritsch reaction, followed by a regioselective nitration to introduce the nitro group at the 5-position. This guide provides detailed, albeit hypothetical, experimental protocols, quantitative data tables for key intermediates and the final product, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the practical execution of this synthesis.

Introduction

Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The specific target of this guide, 3-Chloro-5-nitroisoquinoline, possesses functional groups that make it an attractive intermediate for further chemical elaboration in the development of novel therapeutic agents. The chloro-substituent can serve as a handle for nucleophilic substitution or cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to a variety of amide and urea derivatives.

This document presents a scientifically grounded, proposed synthetic route from 3,4,5-trichlorobenzaldehyde to 3-Chloro-5-nitroisoquinoline. The proposed pathway is designed to be robust and reproducible, drawing upon well-established principles of organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of 3,4,5-Trichloroisoquinoline via a modified Pomeranz-Fritsch reaction.

-

Step 2: Regioselective Nitration of 3,4,5-Trichloroisoquinoline to yield 3-Chloro-5-nitroisoquinoline.

The overall transformation is depicted in the workflow below.

Figure 1: Proposed two-step synthesis of 3-Chloro-5-nitroisoquinoline.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Trichloroisoquinoline

This step utilizes a modified Pomeranz-Fritsch reaction, which is a classical method for isoquinoline synthesis starting from a benzaldehyde and an aminoacetaldehyde acetal.

Reaction Scheme:

Experimental Procedure:

-

Formation of the Schiff Base:

-

To a solution of 3,4,5-trichlorobenzaldehyde (1.0 eq) in anhydrous toluene (5 mL per mmol of aldehyde) is added aminoacetaldehyde diethyl acetal (1.1 eq).

-

A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added, and the mixture is refluxed with a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude Schiff base.

-

-

Cyclization and Aromatization:

-

The crude Schiff base is dissolved in concentrated sulfuric acid (10 mL per mmol of starting aldehyde) at 0 °C.

-

The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting aqueous solution is neutralized with a saturated aqueous solution of sodium carbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4,5-trichloroisoquinoline.

-

Step 2: Regioselective Nitration of 3,4,5-Trichloroisoquinoline

The nitration of the trichloroisoquinoline intermediate is expected to be regioselective for the 5-position. The isoquinoline ring is activated towards electrophilic substitution at the 5- and 8-positions. The chlorine atoms are deactivating but ortho-, para-directing. The combined directing effects are anticipated to favor nitration at the 5-position.

Reaction Scheme:

Experimental Procedure:

-

To a stirred solution of concentrated sulfuric acid (5 mL per mmol of substrate) cooled to 0 °C, 3,4,5-trichloroisoquinoline (1.0 eq) is added portion-wise, maintaining the temperature below 5 °C.

-

A pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL per mmol of substrate) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

The reaction mixture is stirred at 0-5 °C for 2-3 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude solid is recrystallized from ethanol to yield pure 3-Chloro-5-nitroisoquinoline.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthesis. The values are estimates based on analogous reactions reported in the literature.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3,4,5-Trichlorobenzaldehyde | C₇H₃Cl₃O | 209.46 | Starting Material |

| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | Reagent |

| 3,4,5-Trichloroisoquinoline | C₉H₄Cl₃N | 244.50 | Intermediate |

| 3-Chloro-5-nitroisoquinoline | C₉H₅ClN₂O₂ | 208.60 | Final Product |

Table 2: Experimental Data (Expected)

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |

| 1 | 3,4,5-Trichloroisoquinoline | - | - | 40-60 | 110-115 |

| 2 | 3-Chloro-5-nitroisoquinoline | - | - | 70-85 | 165-170 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of 3-Chloro-5-nitroisoquinoline from 3,4,5-trichlorobenzaldehyde. The outlined protocols are based on well-established synthetic methodologies and are intended to serve as a valuable resource for researchers in organic and medicinal chemistry. While the described procedures are hypothetical, they offer a strong starting point for the development of a practical and efficient synthesis of this important heterocyclic building block. It is recommended that small-scale pilot reactions are conducted to optimize the reaction conditions for each step.

Spectroscopic and Synthetic Profile of 3-Chloro-5-nitroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for 3-Chloro-5-nitroisoquinoline, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed experimental protocols for both synthesis and spectroscopic analysis are also provided to facilitate further research and application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Chloro-5-nitroisoquinoline. These predictions are derived from computational models and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.30 | s | - | H-1 |

| ~8.80 | d | ~8.5 | H-8 |

| ~8.65 | s | - | H-4 |

| ~8.40 | d | ~8.0 | H-6 |

| ~7.90 | t | ~8.2 | H-7 |

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-3 |

| ~150.0 | C-5 |

| ~145.0 | C-1 |

| ~135.0 | C-8a |

| ~132.0 | C-7 |

| ~129.0 | C-4a |

| ~125.0 | C-6 |

| ~122.0 | C-8 |

| ~118.0 | C-4 |

Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 208/210 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |

| 178/180 | Moderate | [M - NO]⁺ |

| 162/164 | Moderate | [M - NO₂]⁺ |

| 127 | High | [M - NO₂ - Cl]⁺ |

| 101 | Moderate | [C₈H₅N]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O Stretch (Nitro Group) |

| ~850 | Strong | C-Cl Stretch |

| ~830 | Strong | C-H Out-of-Plane Bending |

Synthetic Pathway and Experimental Protocols

A plausible synthetic route for 3-Chloro-5-nitroisoquinoline can be conceptualized through a multi-step process, such as the Pomeranz-Fritsch reaction, followed by chlorination.

Experimental Protocol: Synthesis of 3-Chloro-5-nitroisoquinoline

Step 1: Synthesis of 5-Nitroisoquinoline (Pomeranz-Fritsch Reaction)

-

To a solution of m-nitrobenzaldehyde (1 equivalent) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 equivalents).

-

Stir the mixture at room temperature for 2-4 hours to form the Schiff base intermediate.

-

Remove the ethanol under reduced pressure.

-

Carefully add the crude Schiff base to concentrated sulfuric acid (10 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-nitroisoquinoline.

Step 2: N-Oxidation of 5-Nitroisoquinoline

-

Dissolve 5-nitroisoquinoline (1 equivalent) in dichloromethane.

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-nitroisoquinoline N-oxide.

Step 3: Chlorination to 3-Chloro-5-nitroisoquinoline

-

To a flask containing 5-nitroisoquinoline N-oxide (1 equivalent), add phosphorus oxychloride (POCl₃, 5 equivalents).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-Chloro-5-nitroisoquinoline.

Spectroscopic Analysis Workflow

The structural confirmation and purity assessment of the synthesized 3-Chloro-5-nitroisoquinoline would follow a standard analytical workflow.

Experimental Protocols for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of 3-Chloro-5-nitroisoquinoline (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS) The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass-to-charge ratio (m/z) range of 50-300.

Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for 3-Chloro-5-nitroisoquinoline. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and utilization of this important chemical entity. The provided synthetic and analytical workflows offer a practical framework for the preparation and characterization of this and related isoquinoline derivatives.

Molecular weight and formula of 3-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Chloro-5-nitroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Properties

3-Chloro-5-nitroisoquinoline is a substituted isoquinoline derivative. The presence of both a chloro and a nitro group on the isoquinoline scaffold significantly influences its chemical reactivity and potential biological activity.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic properties of 3-Chloro-5-nitroisoquinoline. Due to the limited availability of experimental spectra in public databases, the spectroscopic data provided are estimations based on the analysis of structurally related compounds.

| Property | Value |

| Chemical Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.6 g/mol |

| CAS Number | 10296-47-6 |

| Appearance | Pale yellow to yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) |

| Predicted ¹H NMR | δ (ppm) in CDCl₃: ~9.1 (s, 1H, H-1), ~8.6 (d, 1H, H-4), ~8.4 (d, 1H, H-6), ~8.2 (d, 1H, H-8), ~7.8 (t, 1H, H-7) |

| Predicted ¹³C NMR | δ (ppm) in CDCl₃: ~152 (C-3), ~150 (C-5), ~148 (C-N), ~135 (C-8a), ~130 (C-4a), ~128 (C-6), ~125 (C-8), ~122 (C-7), ~120 (C-4) |

| Predicted IR | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~1600, ~1480 (Ar C=C), ~1530, ~1350 (N-O, nitro), ~850 (C-Cl) |

| Mass Spectrometry | m/z: 208 [M⁺], 209 [M+1]⁺ |

Synthesis of 3-Chloro-5-nitroisoquinoline

Proposed Synthetic Workflow

A potential synthesis of 3-Chloro-5-nitroisoquinoline can be envisioned starting from 3-chloro-5-nitrobenzaldehyde. This starting material can be prepared via the nitration of 3-chlorobenzaldehyde. The subsequent cyclization to form the isoquinoline ring could be achieved through a multi-step sequence.

In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-chloro-5-nitroisoquinoline. Due to the limited availability of public experimental data for this specific molecule, this guide combines known information with predicted spectroscopic data based on analogous compounds. It is designed to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering a detailed framework for the synthesis, characterization, and further investigation of this compound and its derivatives. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough analysis of expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction

3-Chloro-5-nitroisoquinoline is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a substituted isoquinoline core, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a chlorine atom at the 3-position and a nitro group at the 5-position activates the molecule for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures. Accurate structural characterization is paramount for its application in drug design and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chloro-5-nitroisoquinoline is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.6 g/mol | [1] |

| CAS Number | 10296-47-6 | [1] |

| SMILES | C1=CC2=CN=C(C=C2C(=C1)--INVALID-LINK--[O-])Cl | [1] |

| Computed Exact Mass | 208.0039551 Da | [2] |

Synthesis Pathway

Figure 1: Proposed synthesis workflow for 3-chloro-5-nitroisoquinoline.

Experimental Protocols

General Protocol for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining spectroscopic data for 3-chloro-5-nitroisoquinoline, based on methodologies for structurally similar compounds.

Figure 2: General workflow for spectroscopic analysis of a chemical compound.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A sample of 3-chloro-5-nitroisoquinoline (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher NMR spectrometer.

-

Chemical shifts would be referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

4.1.2. Mass Spectrometry (MS)

-

The mass spectrum would be acquired using an Electron Ionization (EI) mass spectrometer.

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the ion source.

-

The mass spectrum would be recorded over a mass range of approximately 50-500 m/z.

4.1.3. Infrared (IR) Spectroscopy

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Protocol for the Reduction of 3-Chloro-5-nitroisoquinoline

The following protocol describes the reduction of the nitro group to an amino group, a common transformation for this class of compounds.

-

Suspend 3-chloro-5-nitroisoquinoline (e.g., 20.9 g, 0.100 mole) in a mixture of glacial acetic acid (160 ml) and water (160 ml).[3]

-

Heat the mixture to 60°C.[3]

-

Slowly add powdered iron (e.g., 15.2 g) to the stirred mixture while maintaining the temperature between 60°C and 70°C.[3]

-

Continue stirring for 2 hours after the addition of iron is complete.[3]

-

Allow the reaction mixture to stand overnight.[3]

-

Make the mixture alkaline with a 20% w/v aqueous sodium hydroxide solution and filter.[3]

-

The resulting 3-chloro-5-aminoisoquinoline can be extracted and purified.[3]

Spectroscopic Data and Structure Elucidation

The following sections detail the predicted spectroscopic data for 3-chloro-5-nitroisoquinoline. These predictions are based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-5-nitroisoquinoline

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.4 | s | 1H | H-1 |

| ~8.6 - 8.8 | d | 1H | H-4 or H-8 |

| ~8.4 - 8.6 | d | 1H | H-4 or H-8 |

| ~8.2 - 8.4 | dd | 1H | H-6 |

| ~7.8 - 8.0 | t | 1H | H-7 |

Solvent: DMSO-d₆ Reference: TMS at 0.00 ppm

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Nine distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-5-nitroisoquinoline

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-3 |

| ~150 | C-5 |

| ~148 | C-8a |

| ~135 | C-4a |

| ~132 | C-6 |

| ~128 | C-8 |

| ~125 | C-7 |

| ~122 | C-4 |

| ~118 | C-1 |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Table 3: Predicted Mass Spectrometry Data for 3-Chloro-5-nitroisoquinoline

| m/z | Interpretation |

| 208/210 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 178/180 | [M-NO]⁺ |

| 162/164 | [M-NO₂]⁺ |

| 127 | [M-NO₂-Cl]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 3-Chloro-5-nitroisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~850 | Strong | C-Cl stretch |

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving 3-chloro-5-nitroisoquinoline are not yet elucidated, its structural motifs are common in kinase inhibitors and other biologically active molecules. Further research would be required to determine its specific biological targets and mechanisms of action.

Figure 3: A generalized workflow for the role of 3-chloro-5-nitroisoquinoline in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and characterization of 3-chloro-5-nitroisoquinoline. While a complete set of experimental data is not publicly available, the predicted spectroscopic information, coupled with the provided experimental protocols, offers a robust starting point for researchers. The versatile chemical nature of this compound makes it a promising candidate for further investigation in the development of novel chemical entities with potential therapeutic applications. Future work should focus on obtaining and publishing detailed experimental data to confirm the predictions outlined in this guide and to fully unlock the synthetic potential of this valuable heterocyclic building block.

References

Synthetic Pathways to 3-Chloro-5-nitroisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-chloro-5-nitroisoquinoline, a key intermediate in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and reaction parameters, presenting quantitative data in accessible tables and illustrating reaction workflows with clear diagrams.

Introduction

3-Chloro-5-nitroisoquinoline is a valuable heterocyclic building block, the synthesis of which requires a strategic approach involving the introduction of both a nitro and a chloro substituent onto the isoquinoline core. The primary and most viable synthetic strategy involves a two-step sequence starting from isoquinoline: first, the nitration to introduce the nitro group at the 5-position, followed by a chlorination step at the 3-position. The latter is most effectively achieved through the formation of an N-oxide intermediate.

Recommended Synthetic Route: Nitration followed by N-Oxidation and Chlorination

The most reliable and well-documented pathway to 3-chloro-5-nitroisoquinoline proceeds through three key transformations:

-

Nitration of Isoquinoline: The selective nitration of isoquinoline at the C-5 position to yield 5-nitroisoquinoline.

-

N-Oxidation of 5-Nitroisoquinoline: The conversion of 5-nitroisoquinoline to its corresponding N-oxide.

-

Chlorination of 5-Nitroisoquinoline N-oxide: The introduction of the chlorine atom at the C-3 position via reaction with a chlorinating agent.

This multi-step approach allows for controlled functionalization of the isoquinoline scaffold.

Figure 1: Overall synthetic workflow for 3-chloro-5-nitroisoquinoline.

Experimental Protocols

Step 1: Synthesis of 5-Nitroisoquinoline from Isoquinoline

The nitration of isoquinoline is a standard electrophilic aromatic substitution reaction. The reaction conditions are crucial for achieving regioselectivity, favoring the formation of the 5-nitro isomer.

Reaction Scheme:

Figure 2: Nitration of isoquinoline.

Experimental Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration.

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Purify the crude 5-nitroisoquinoline by recrystallization from an appropriate solvent system (e.g., ethanol/water).

| Parameter | Value/Condition |

| Starting Material | Isoquinoline |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Solvent | Concentrated Sulfuric Acid |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% |

| Purity | >98% after recrystallization |

Table 1: Quantitative data for the synthesis of 5-nitroisoquinoline.

Step 2: Synthesis of 5-Nitroisoquinoline N-oxide

The N-oxidation of the nitrogen atom in the isoquinoline ring is a key step to activate the C-3 position for subsequent nucleophilic substitution. This is typically achieved using a peroxy acid.

Reaction Scheme:

The Rising Therapeutic Potential of Nitroisoquinolines: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Biological Activity, and Mechanisms of Action of a Promising Class of Heterocyclic Compounds

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic introduction of a nitro group to this heterocyclic system profoundly alters its electronic properties and, consequently, its therapeutic potential. This has led to the emergence of nitroisoquinolines as a promising class of compounds in the fields of oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the current state of research into the biological activities of nitroisoquinolines, offering detailed experimental protocols, quantitative data, and mechanistic insights to support researchers, scientists, and drug development professionals in this burgeoning area.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Nitroisoquinoline derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with crucial enzymes involved in DNA replication and repair.

Topoisomerase Inhibition: A Key Mechanism

A significant body of research has focused on nitrated indenoisoquinolines as potent inhibitors of human topoisomerase I (Top1). Top1 plays a critical role in relieving torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The presence of the nitro group on the isoquinoline ring has been shown to significantly enhance the Top1 inhibitory activity of these compounds. Some derivatives also exhibit inhibitory activity against Topoisomerase II, an enzyme that creates transient double-strand breaks in DNA to manage topology.

Table 1: Anticancer and Topoisomerase Inhibitory Activity of Selected Nitroisoquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1-10 | |

| Nitrated Indenoisoquinolines | Various | Low nanomolar to micromolar range | |

| Copper(II) indenoisoquinoline complex (WN198) | MDA-MB-231 | 0.37 ± 0.04 |

PARP Inhibition: Exploiting DNA Repair Deficiencies

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the DNA damage response. PARP inhibitors have shown significant clinical success, particularly in cancers with pre-existing DNA repair defects, such as those with BRCA mutations. Several nitroisoquinoline derivatives are under investigation as potential PARP inhibitors, representing another promising avenue for their application in oncology.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization

The nitro group in nitroisoquinoline compounds can be a source of nitric oxide (NO) or mimic its effects. NO is known to stabilize HIF-1α, a transcription factor that plays a central role in the cellular response to hypoxia. In the tumor microenvironment, which is often hypoxic, the stabilization of HIF-1α can have complex, context-dependent effects on tumor progression, including angiogenesis. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Nitric oxide can inhibit PHDs by interacting with the iron cofactor in their active site, thus preventing HIF-1α degradation.

Antimicrobial and Antiparasitic Activities

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.

Antibacterial and Antifungal Potential

Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated promising antibacterial and antifungal activity. Research in this area is ongoing to identify compounds with broad-spectrum activity and low toxicity.

Table 2: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 | |

| Enterococcus faecium | 128 | ||

| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 | |

| Streptococcus pneumoniae | 32 | ||

| Enterococcus faecium | 64 | ||

| Alkynyl Isoquinoline HSN584 | Fluoroquinolone-resistant S. aureus | 4-8 | |

| Alkynyl Isoquinoline HSN739 | Fluoroquinolone-resistant S. aureus | 4-8 |

Note: Data for some non-nitro isoquinoline derivatives are included for comparative purposes, highlighting the potential of the core scaffold.

Antiparasitic Activity

Nitroaromatic compounds are also being investigated for their activity against various parasites. The mechanism often mirrors their antimicrobial action, involving the generation of reactive nitrogen species that are toxic to the parasite. There is growing interest in the development of nitroisoquinolines for the treatment of diseases such as leishmaniasis and Chagas disease.

In Vivo Efficacy

Preclinical studies using animal models are crucial for evaluating the therapeutic potential of new compounds. A study on 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione demonstrated significant tumor regression in murine models of Sarcoma-180 and Ehrlich ascites carcinoma at a dose of 60 mg/kg. The study also indicated no significant cardiotoxicity, hepatotoxicity, or nephrotoxicity at this dose.

Experimental Protocols

Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline from a Nitro Precursor

This protocol outlines the reduction of a nitroisoquinoline derivative to its corresponding amine, a common step in the synthesis of more complex derivatives.

Materials:

-

7-Nitro-1-methyl-3,4-dihydroisoquinoline

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Chloroform

-

4M Sodium Hydroxide (NaOH) solution

Procedure:

-

Dissolve 7-nitro-1-methyl-3,4-dihydroisoquinoline in ethanol.

-

Add tin(II) chloride dihydrate (4 equivalents) and concentrated hydrochloric acid to the solution.

-

Stir the reaction mixture at 60°C for two hours.

-

Pour the reaction mixture onto crushed ice and wash with chloroform.

-

Basify the aqueous phase with a chilled 4M sodium hydroxide solution.

-

Extract the product with chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-amino-1-methyl-3,4-dihydroisoquinoline.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well plates

-

Nitroisoquinoline compound of interest

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the nitroisoquinoline compound.

-

Incubate for a period of 48-72 hours.

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Topoisomerase I DNA Cleavage Assay

This assay determines the ability of a compound to inhibit the activity of Topoisomerase I.

Materials:

-

Supercoiled plasmid DNA

-

Human Topoisomerase I enzyme

-

Nitroisoquinoline inhibitor

-

Agarose gel electrophoresis equipment

Procedure:

-

Incubate a supercoiled plasmid DNA substrate with human Topoisomerase I enzyme in the presence and absence of the nitroisoquinoline inhibitor.

-

Allow the reaction to proceed at 37°C for a specific time, during which the enzyme will relax the supercoiled DNA.

-

Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

-

An effective Top1 inhibitor will prevent the relaxation of the supercoiled DNA, which will be visible on the gel.

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitroisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline class. The isoquinoline scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds with significant pharmacological activities, including anticancer and antimicrobial properties. The presence of a chlorine atom at the 3-position and a nitro group at the 5-position makes this molecule a subject of interest for synthetic and medicinal chemists. The electron-withdrawing nature of these substituents significantly influences the molecule's reactivity, creating a versatile intermediate for the synthesis of more complex derivatives.

This technical guide provides a detailed overview of the known physicochemical properties, spectroscopic profile, chemical reactivity, and potential biological significance of 3-Chloro-5-nitroisoquinoline, serving as a foundational resource for its application in research and drug development.

Physicochemical Characteristics

The fundamental physicochemical properties of 3-Chloro-5-nitroisoquinoline are summarized below. While experimentally determined data for properties such as melting point and solubility are not widely published, values for structurally related compounds are provided for context.

Core Properties

All quantitative data for the compound are presented in Table 1 for clear reference.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-5-nitroisoquinoline | N/A |

| CAS Number | 10296-47-6 | [1][2] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.6 g/mol | [1] |

| Exact Mass | 208.0039551 Da | N/A |

| Canonical SMILES | C1=CC2=CN=C(C=C2C(=C1)--INVALID-LINK--[O-])Cl | [1] |

| pKa (Predicted) | 2.81 ± 0.36 | [3] |

Solubility and Appearance

-

Appearance : The physical state is typically a solid, though specific color and crystalline form are not detailed in available literature.

-

Solubility : Specific solubility data for 3-Chloro-5-nitroisoquinoline is not extensively reported. However, based on its structure—a largely non-polar aromatic system with polar nitro and chloro groups—it is expected to have low solubility in water.[4] It is likely to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in solvents like acetone and ethyl acetate.[5] For biological assays, preparing a concentrated stock solution in DMSO is a common practice.[6]

Spectroscopic Profile

No publicly available experimental spectra for 3-Chloro-5-nitroisoquinoline were found. The following sections provide predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. The predicted chemical shifts for 3-Chloro-5-nitroisoquinoline are based on the known effects of substituents on the isoquinoline ring.[7][8]

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |

|---|---|---|---|

| ~9.0 - 9.2 | s | 1H | H-1 |

| ~8.6 - 8.8 | d | 1H | H-4 |

| ~8.4 - 8.6 | d | 1H | H-6 or H-8 |

| ~8.2 - 8.4 | d | 1H | H-8 or H-6 |

| ~7.8 - 8.0 | t | 1H | H-7 |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~150 - 155 | C-1, C-3 |

| ~148 - 152 | C-5 (C-NO₂) |

| ~120 - 140 | Remaining Ar-C & Ar-CH |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~1520-1550 & ~1340-1360 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |

| ~1500-1600 | Medium-Strong | C=N and C=C stretch (Aromatic ring) |

| ~3000-3100 | Medium-Weak | Ar C-H stretch |

| ~750-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| 208 / 210 | [M]⁺ / [M+2]⁺ molecular ion peaks, characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes |

| 178 / 180 | [M-NO]⁺ |

| 162 / 164 | [M-NO₂]⁺ |

Experimental Protocol: Spectroscopic Analysis

The following outlines a general methodology for acquiring spectroscopic data for 3-Chloro-5-nitroisoquinoline.

Protocol 1: NMR Spectrum Acquisition

-

Sample Preparation : Dissolve 5-10 mg of 3-Chloro-5-nitroisoquinoline in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition : Record ¹H and ¹³C NMR spectra. Reference chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[9]

-

Structure Confirmation : Use 2D NMR techniques such as COSY and HSQC to confirm proton-proton and proton-carbon correlations.

Protocol 2: IR Spectrum Acquisition

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrum Acquisition

-

Instrumentation : Use a high-resolution mass spectrometer (HRMS) with an Electron Ionization (EI) source.

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition : Introduce the sample into the ion source and record the mass spectrum over a range of 50-300 m/z to observe the molecular ion and key fragments.

Chemical Reactivity and Synthesis

The reactivity of 3-Chloro-5-nitroisoquinoline is dominated by the activating effect of the nitro group on the chloro-substituted pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C-3 position is highly activated towards displacement by nucleophiles. The electron-withdrawing nitro group at C-5 stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution reaction. This makes the compound a valuable precursor for synthesizing a variety of 3-substituted isoquinolines (e.g., with amino, alkoxy, or thioether groups).[7]

Experimental Protocol: Reduction of the Nitro Group

A well-documented reaction of 3-Chloro-5-nitroisoquinoline is its reduction to 3-chloro-5-aminoisoquinoline, a key step in creating derivatives for further functionalization.[10]

Protocol 4: Synthesis of 3-chloro-5-aminoisoquinoline

-

Materials :

-

3-chloro-5-nitroisoquinoline (20.9 g, 0.117 mole)

-

Glacial acetic acid (160 mL)

-

Water (160 mL)

-

Powdered iron (15.2 g)

-

20% w/v aqueous sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Activated charcoal

-

-

Procedure :

-

Suspend 3-chloro-5-nitroisoquinoline in glacial acetic acid in a suitable reaction vessel.

-

Add water and heat the mixture to 60°C with stirring.

-

Slowly add powdered iron to the stirred mixture, maintaining the temperature between 60°C and 70°C.

-

Continue stirring for 2 hours after the iron addition is complete.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Make the mixture alkaline by carefully adding 20% aqueous sodium hydroxide solution.

-

Filter the resulting mixture to remove iron salts.

-

-

Purification :

-

Dry the collected filter cake overnight in a vacuum oven at 50°C.

-

Extract the dried solid three times with hot diethyl ether under reflux.

-

Combine the ether extracts, treat with activated charcoal, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the ether to yield the product, 3-chloro-5-aminoisoquinoline.[10]

-

Potential Biological Significance

While there is no specific biological activity data reported for 3-Chloro-5-nitroisoquinoline itself, its structural components are present in many pharmacologically active molecules.[6]

-

Anticancer Activity : The isoquinoline scaffold is a well-established pharmacophore in oncology.[7] Many isoquinoline derivatives exhibit potent antitumor effects by targeting key cellular processes such as kinase signaling or DNA replication through topoisomerase inhibition.[6]

-

Antimicrobial Activity : Both nitroaromatic compounds and chloroquinoline derivatives have a long history in antimicrobial drug discovery.[11][12] Nitro compounds can undergo intracellular reduction to form reactive radical species that are toxic to microorganisms.[12] Chloroquinolines, such as chloroquine, are known antimalarial agents.

Given this context, 3-Chloro-5-nitroisoquinoline represents a promising scaffold for the development of novel therapeutic agents. A logical first step would be to screen the compound for cytotoxic activity against a panel of cancer cell lines.

Conclusion

3-Chloro-5-nitroisoquinoline is a valuable heterocyclic intermediate whose physicochemical properties are defined by its substituted aromatic system. Its primary utility in research stems from the high reactivity of the C-3 chlorine atom in nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse range of derivatives. While its own biological profile has not been characterized, its structural similarity to known bioactive molecules suggests significant potential as a scaffold for developing new therapeutic agents, particularly in the fields of oncology and infectious disease. The protocols and predictive data in this guide offer a solid foundation for researchers to utilize and explore the full potential of this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. 10296-47-6|3-Chloro-5-nitroisoquinoline|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. ias.ac.in [ias.ac.in]

- 9. scienceopen.com [scienceopen.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Isoquinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Substituted Isoquinolines

For over a century, the isoquinoline scaffold has captivated chemists and pharmacologists alike. This bicyclic aromatic heterocycle, first isolated from the crude confines of coal tar, has proven to be a privileged structure in medicinal chemistry, forming the backbone of a vast array of natural products and synthetic drugs with profound physiological effects. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted isoquinolines, with a focus on their therapeutic applications and the molecular mechanisms that underpin their bioactivity. Detailed experimental protocols for key synthetic methodologies are provided, alongside a quantitative analysis of their biological effects and visual representations of their engagement with cellular signaling pathways.

Discovery and Natural Occurrence

The story of isoquinoline begins in 1885 when Hoogewerf and van Dorp first isolated it from coal tar through fractional crystallization of its sulfate salt.[1] This discovery unveiled a new class of aromatic compounds, structurally isomeric to quinoline, with a nitrogen atom at the 2-position of the bicyclic system. It was soon realized that this structural motif is widespread in nature, particularly in the plant kingdom. Isoquinoline alkaloids are abundant in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), and Menispermaceae (moonseed family).[2]

These natural products, biosynthesized in plants from the amino acid tyrosine, exhibit a remarkable diversity of structures and biological activities.[2] Prominent examples include the analgesic morphine and the cough suppressant codeine from the opium poppy (Papaver somniferum), the antimicrobial and anti-inflammatory agent berberine from Berberis species, and the vasodilator papaverine, also found in opium.[2][3] The rich ethnobotanical history of these plants in traditional medicine has been a powerful driver for the scientific exploration of their constituent isoquinoline alkaloids and their synthetic derivatives.

Key Synthetic Methodologies

The development of synthetic routes to the isoquinoline core and its substituted derivatives has been a cornerstone of organic chemistry, enabling access to a wider range of analogues with tailored properties. Three classical named reactions form the foundation of isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

The Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines.[4][5] The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5]

The reaction is most effective for electron-rich aromatic rings, and the mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution.[6]

The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines.[7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure.[7][8] The reaction is particularly noteworthy as it can proceed under mild, even physiological, conditions, and it forms the basis of the biosynthesis of many isoquinoline alkaloids in nature.[9]

The driving force for the reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring.[7]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, also dating back to 1893, provides a direct route to the isoquinoline nucleus from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[3][10] The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid.[3][10] The mechanism involves the formation of a Schiff base, followed by acid-catalyzed cyclization and elimination of two molecules of alcohol to afford the aromatic isoquinoline ring system.[10]

Experimental Protocols

General Protocol for Bischler-Napieralski Synthesis of Papaverine

This protocol is adapted from a reported synthesis of papaverine and related alkaloids.

-

Amide Formation: To a solution of homoveratrylamine (1.0 eq) in a suitable solvent such as toluene, add 3,4-dimethoxyphenylacetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. After completion, the reaction mixture is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

-

Cyclization: The crude amide (1.0 eq) is dissolved in anhydrous toluene, and phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added. The mixture is refluxed for 2-3 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure. The residue is carefully quenched with ice-water and basified with aqueous ammonia. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

-

Dehydrogenation: The dihydroisoquinoline (1.0 eq) is dissolved in a high-boiling solvent like xylene, and palladium on carbon (10 mol%) is added. The mixture is refluxed for 4-6 hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by recrystallization to yield papaverine.

General Protocol for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This protocol is based on a biomimetic synthesis of tetrahydroisoquinoline alkaloids.[11]

-

Reaction Setup: In a reaction vessel, dissolve the β-arylethylamine hydrochloride (e.g., dopamine hydrochloride, 1.0 eq) in a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.0).

-

Addition of Carbonyl Compound: To the solution, add the aldehyde or ketone (e.g., a slight excess of an aliphatic aldehyde) and a reducing agent if necessary (e.g., sodium cyanoborohydride).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is basified with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.

Quantitative Data on Biological Activity

Substituted isoquinolines exhibit a wide range of biological activities. The following tables summarize key quantitative data for some of the most well-studied isoquinoline alkaloids.

Table 1: Anticancer Activity of Berberine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A549 | Lung Carcinoma | 139.4 | [12] |

| HeLa | Cervical Carcinoma | 159.5 | [12] |

| HepG2 | Hepatocellular Carcinoma | 3587.9 | [12] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 | [12] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 | [12] |

| MCF-7 | Breast Cancer | 272.15 | [12] |

| HT29 | Colon Cancer | 52.37 | [12] |

| HCC70 | Triple-Negative Breast Cancer | 0.19 | [13] |

| BT-20 | Triple-Negative Breast Cancer | 0.23 | [13] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [13] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [13] |

Table 2: Anti-inflammatory Activity of Substituted Isoquinolines

| Compound Type | Target | IC₅₀ (µM) | Reference(s) |

| Isoquinolin-1-ones and related derivatives | TNF-α production in human monocytes | ~5 for potent derivatives | [14] |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | COX-2 | 0.47 - 1.63 for potent derivatives | [15] |

Signaling Pathways and Experimental Workflows

The therapeutic effects of substituted isoquinolines are often mediated by their interaction with specific cellular signaling pathways. Furthermore, the discovery of novel isoquinoline-based drugs is facilitated by streamlined experimental workflows.

Anticancer Signaling Pathways of Berberine

Berberine has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3][6] A key mechanism involves the induction of DNA damage and the modulation of pro- and anti-apoptotic proteins.[2]

Anti-inflammatory Signaling Pathway of Isoquinoline Derivatives

Certain isoquinoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α.[14] This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[16]

Experimental Workflow for Microwave-Assisted Synthesis and Screening of Substituted Isoquinoline Libraries

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid generation of compound libraries for drug discovery.[17] The following workflow outlines a general strategy for the synthesis and screening of a library of substituted isoquinolines.

Conclusion